tert-Butyl 5-chloro-2,3-dioxopentanoate
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Overview
Description
tert-Butyl 5-chloro-2,3-dioxopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chlorine atom, and a dioxopentanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-chloro-2,3-dioxopentanoate typically involves the esterification of 5-chloro-2,3-dioxopentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-chloro-2,3-dioxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-chloro-2,3-dioxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or active ingredient.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 5-chloro-2,3-dioxopentanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorine atom may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methoxy-2,3-dioxopentanoate
- Methyl 5-(tert-butylamino)-3,5-dioxopentanoate
- tert-Butyl 5-chloro-2,3-dioxopentanoate
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and a chlorine atom, which confer distinct reactivity and properties compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
117917-42-7 |
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Molecular Formula |
C9H13ClO4 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2,3-dioxopentanoate |
InChI |
InChI=1S/C9H13ClO4/c1-9(2,3)14-8(13)7(12)6(11)4-5-10/h4-5H2,1-3H3 |
InChI Key |
OUQWRGHZJYUAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)CCCl |
Origin of Product |
United States |
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